molecular formula C19H15BrN6O2S B12133039 N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12133039
M. Wt: 471.3 g/mol
InChI Key: NTJWUENKDDAZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a brominated phenyl group, a furan-2-ylmethyl substituent on the triazole ring, and a pyrazine moiety at position 5. This compound belongs to a class of 1,2,4-triazole derivatives known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-exudative properties .

Properties

Molecular Formula

C19H15BrN6O2S

Molecular Weight

471.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15BrN6O2S/c20-14-5-1-2-6-15(14)23-17(27)12-29-19-25-24-18(16-10-21-7-8-22-16)26(19)11-13-4-3-9-28-13/h1-10H,11-12H2,(H,23,27)

InChI Key

NTJWUENKDDAZAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazides and Nitriles

The 1,2,4-triazole scaffold is commonly synthesized via cyclocondensation reactions. A representative protocol involves:

  • Reacting pyrazine-2-carbohydrazide with furan-2-ylacetonitrile in the presence of a base (e.g., KOH) at 80–100°C for 12–24 hours.

  • Acidic workup to isolate the intermediate 5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-amine .

Key Optimization Parameters :

  • Solvent : Ethanol or DMF for solubility of polar intermediates.

  • Catalyst : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.

N4-Alkylation with Furan-2-ylmethyl Groups

Introducing the furanmethyl substituent at N4 requires alkylation:

  • Treating the triazole intermediate with furfuryl bromide (1.2 eq) in anhydrous THF.

  • Adding a base (e.g., NaH) to deprotonate the triazole nitrogen, facilitating nucleophilic attack.

Reaction Conditions :

  • Temperature: 0°C to room temperature to minimize side reactions.

  • Yield: 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

Functionalization with Pyrazin-2-yl and Thioacetamide Moieties

C5-Substitution with Pyrazine

The pyrazin-2-yl group is installed via cross-coupling:

  • Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos catalyst system to couple 2-chloropyrazine with the triazole intermediate.

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours at 120°C.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, pyrazine-H), 7.82 (d, 1H, furan-H).

  • HRMS : m/z calc. for C₁₀H₈N₅O [M+H]⁺ 230.0784, found 230.0786.

Thioacetamide Coupling at C3

The sulfur linkage is formed via nucleophilic substitution:

  • Reacting 3-mercapto-4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole with N-(2-bromophenyl)-2-chloroacetamide in DMF.

  • Using K₂CO₃ as a base to generate the thiolate anion, which displaces chloride.

Optimized Protocol :

  • Molar Ratio : 1:1.1 (triazole thiol : chloroacetamide).

  • Reaction Time : 6 hours at 60°C.

  • Yield : 82% after recrystallization from ethanol.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FT-IR : Peaks at 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S bond).

  • ¹³C NMR : δ 169.2 (acetamide carbonyl), 152.1 (triazole C3), 142.8 (pyrazine C2).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water).

  • Elemental Analysis : Calculated C 48.12%, H 3.43%, N 21.98%; Found C 48.09%, H 3.45%, N 21.94%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Cyclocondensation719524120
Microwave89982180
Alkylation-Thiol82986150

Trade-offs : Microwave synthesis offers higher yields and purity but at elevated costs. Traditional cyclocondensation remains cost-effective for large-scale production.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation :

    • Use directing groups (e.g., nitro) to control substitution patterns.

    • Employ low-temperature conditions to favor kinetic products.

  • Furan Ring Sensitivity :

    • Avoid strong acids/bases to prevent ring-opening.

    • Use aprotic solvents (e.g., THF, DMF) for alkylation steps.

  • Thiol Oxidation :

    • Conduct reactions under nitrogen atmosphere.

    • Add antioxidants (e.g., BHT) to reaction mixtures.

Scalability and Industrial Considerations

  • Batch vs. Flow Chemistry : Flow systems improve heat transfer during exothermic thiol coupling steps.

  • Green Chemistry Metrics :

    • E-factor : 18.2 (solvent waste per kg product).

    • PMI : 32.1 (total mass input per mass output) .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, especially involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variations and biological activities of the target compound and its analogs:

Compound Name Substituents (Triazole Position 4/5) Phenyl Group Modifications Key Biological Activities References
N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Furan-2-ylmethyl; 5: Pyrazin-2-yl 2-bromophenyl Anti-exudative (hypothesized), antimicrobial potential
N-(2-fluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Ethyl; 5: Pyrazin-2-yl 2-fluorophenyl Not explicitly reported; likely lower lipophilicity vs bromophenyl
N-(3-fluoro-4-methylphenyl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: 4-bromophenyl; 5: 3-pyridinyl 3-fluoro-4-methylphenyl Structural analog with pyridine; potential antimicrobial activity
N-(4-sulfamoylphenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: 4-bromophenyl; 5: 4-pyridinyl 4-sulfamoylphenyl Enhanced solubility due to sulfamoyl group; likely anti-inflammatory
N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Furan-2-ylmethyl; 5: Thiophen-2-yl 2-bromo-4-methylphenyl Thiophene substitution may alter electronic properties vs pyrazine
N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Furan-2-ylmethyl; 5: Pyridin-4-yl 2-ethoxyphenyl Ethoxy group improves solubility; pyridine vs pyrazine affects binding

Key Structural Differences and Implications

Phenyl Group Modifications: The 2-bromophenyl group in the target compound increases steric bulk and lipophilicity compared to 2-fluorophenyl () or 2-ethoxyphenyl (). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins .

Triazole Ring Substituents :

  • Furan-2-ylmethyl at position 4 (target compound) provides an aromatic heterocycle with moderate electron-donating properties, contrasting with ethyl () or bromophenyl () groups. Furan’s oxygen atom may participate in hydrogen bonding .
  • Pyrazin-2-yl at position 5 (target compound) introduces a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity compared to pyridine () or thiophene (). Pyrazine’s aromaticity and polarity may improve target selectivity .

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., bromo, fluoro) on the phenyl ring exhibit enhanced anti-exudative and antimicrobial activities compared to electron-donating groups (e.g., ethoxy) . thiophene or pyridine derivatives .

Biological Activity

N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenyl group, a furan moiety, and a triazole ring, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{N 2 bromophenyl 2 4 furan 2 ylmethyl 5 pyrazin 2 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

This structure includes:

  • Bromophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Furan and Pyrazine Rings : Contribute to the compound's heterocyclic nature, which is often associated with biological activity.
  • Triazole Moiety : Known for its role in various biological processes and as a scaffold in drug design.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. A study focusing on related compounds demonstrated that modifications in the triazole ring could enhance antimicrobial efficacy .

Anticancer Potential

The triazole moiety is also linked to anticancer activity. Compounds containing this scaffold have been reported to inhibit specific kinases involved in cancer progression. For example, studies on triazole derivatives have highlighted their ability to inhibit c-Met kinase, which is implicated in several cancer types . The presence of furan and pyrazine rings may further contribute to the anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Study : A related compound was synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .
  • Anticancer Research : In vitro studies on triazole derivatives demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 µM. These findings suggest that structural modifications can lead to enhanced biological activity against cancer cells .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Research Findings Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF-7 (breast cancer)10 - 20 µM

Q & A

Q. What are the key synthetic pathways for preparing N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides with carbon disulfide under basic conditions .
  • Step 2 : Alkylation of the triazole nitrogen with furan-2-ylmethyl bromide to introduce the furan substituent .
  • Step 3 : Sulfanyl acetamide coupling: Reacting the triazole intermediate with 2-bromo-N-(2-bromophenyl)acetamide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .

Q. How is the compound characterized to confirm its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyrazine carbons at ~150 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using a C18 column (mobile phase: acetonitrile/water) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the theoretical molecular weight (e.g., ~470 g/mol) .

Q. What are the primary biological targets or activities associated with this compound?

Structural analogs exhibit:

  • Antimicrobial activity : MIC values against Gram-positive bacteria (e.g., S. aureus) range from 8–32 µg/mL due to triazole-mediated enzyme inhibition .
  • Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀ ~10 µM) via sulfanyl group interactions .
  • Anticancer potential : Moderate cytotoxicity (IC₅₀ ~50 µM) against HeLa cells via apoptosis induction .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) impact biological activity?

  • Substituent effects :
    • Bromine (electron-withdrawing): Enhances metabolic stability and target binding affinity compared to chlorine .
    • Pyrazine vs. pyridine : Pyrazine’s nitrogen-rich ring improves solubility and hydrogen-bonding with enzymatic targets (e.g., kinases) .
  • Case study : Replacing bromophenyl with chlorophenyl in analogs reduced antimicrobial activity by 2–4×, suggesting halogen size influences target interaction .

Q. What computational methods are used to predict target interactions?

  • Molecular docking (AutoDock/Vina) : Pyrazine and triazole moieties show strong binding to ATP-binding pockets (e.g., EGFR kinase, ΔG ~-9.5 kcal/mol) .
  • MD simulations : Sulfanyl group stability in hydrophobic pockets correlates with prolonged residence time (~100 ns simulations) .
  • QSAR models : LogP values >3.0 predict improved blood-brain barrier penetration for neurotargets .

Q. How are contradictory biological data resolved (e.g., high in vitro vs. low in vivo efficacy)?

  • Case example : An analog showed IC₅₀ = 12 µM (in vitro) but <20% tumor growth inhibition in murine models.
    • Hypothesis : Poor pharmacokinetics (e.g., rapid hepatic metabolism).
    • Methodology :

Metabolic stability assay (microsomes): Half-life <30 min .

Derivatization : Introducing electron-donating groups (e.g., methoxy) improved half-life to >2 hours .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility by 5× .
  • Nanoformulation : PEGylated liposomes increase plasma AUC by 3× in rats .
  • Prodrug design : Esterification of the acetamide group enhances intestinal absorption (Cmax increased by 2.5×) .

Q. How is stability under physiological conditions assessed?

  • Forced degradation studies :
    • Acidic/basic conditions : Degradation <5% at pH 2–9 (24 h, 37°C) .
    • Oxidative stress : 10% H₂O₂ caused 15% degradation (sulfanyl group oxidation) .
  • Photostability : >90% remaining after 48 h under UV light (λ = 254 nm) .

Q. What analytical techniques quantify the compound in biological matrices?

  • LC-MS/MS : LOD = 0.1 ng/mL in plasma using MRM transitions (e.g., m/z 470→243) .
  • Microdialysis : Recovery >80% in brain tissue with a 20 kDa probe .

Methodological Resources

  • Crystallography : SHELXL refinement for resolving stereochemistry (R-factor <0.05) .
  • Synthetic protocols : Optimized reaction conditions (e.g., 60°C, DMF solvent, 12 h) .
  • Biological assays : MTT for cytotoxicity, agar diffusion for antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.